molecular formula C21H24N2S B034394 Hapalindole D CAS No. 101968-72-3

Hapalindole D

Cat. No.: B034394
CAS No.: 101968-72-3
M. Wt: 336.5 g/mol
InChI Key: PPHWDUZMWNUINO-QAJUQPOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin B1, also known as thiamine, is a water-soluble vitamin that is essential for human health. It was the first B vitamin to be discovered and plays a crucial role in energy metabolism, cell growth, development, and function. Thiamine is naturally present in some foods, added to others, and available as a dietary supplement. It is vital for the proper functioning of the heart, muscles, and nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine can be synthesized through several chemical routes. One common method involves the condensation of 4-methyl-5-(2-hydroxyethyl)thiazole with 2-methyl-4-amino-5-chloromethylpyrimidine. This reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous medium. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of thiamine often involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis. These microorganisms are genetically engineered to overproduce thiamine, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Thiamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiamine has a wide range of scientific research applications:

Mechanism of Action

Thiamine can be compared with other B vitamins such as riboflavin (vitamin B2), niacin (vitamin B3), and pyridoxine (vitamin B6). While all these vitamins are essential for energy metabolism, thiamine is unique in its role as a coenzyme for decarboxylation reactions. Additionally, thiamine is water-soluble and not stored in the body, requiring regular dietary intake .

Comparison with Similar Compounds

Thiamine’s unique role in carbohydrate metabolism and its necessity for regular intake make it a vital nutrient for maintaining overall health.

Properties

CAS No.

101968-72-3

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

3-[(1S,2R,3R,6S)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole

InChI

InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20-,21+/m1/s1

InChI Key

PPHWDUZMWNUINO-QAJUQPOASA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

SMILES

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

Canonical SMILES

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hapalindole D

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